molecular formula C10H9NO B1215866 2-(1H-indol-3-yl)acetaldehyde CAS No. 2591-98-2

2-(1H-indol-3-yl)acetaldehyde

Cat. No. B1215866
CAS RN: 2591-98-2
M. Wt: 159.18 g/mol
InChI Key: WHOOUMGHGSPMGR-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)acetaldehyde is a compound that involves the indole structure, which is a fundamental framework in many biologically active compounds. Indole derivatives have been extensively studied due to their presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives like 2-(1H-indol-3-yl)acetaldehyde typically involves complex organic reactions. For instance, a study by Gu, Huang, Chen, and Wang (2018) discusses a three-component reaction involving indoles, ketones, and α-bromoacetaldehyde acetals, catalyzed by bismuth(III) triflate, to synthesize carbazole derivatives (Gu et al., 2018).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their indole ring system. An example of molecular structure analysis can be seen in the study of the crystal structure of a polymerization catalyst involving acetaldehyde, where the molecular structure was determined using X-ray data (Kai, Yasuoka, Kasai, & Kakudo, 1972).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions. The study by Córdova, Notz, and Barbas (2002) demonstrates the proline-catalyzed asymmetric synthesis of hydroxy-hexenal from acetaldehyde, showcasing the chemical reactivity of acetaldehyde derivatives (Córdova, Notz, & Barbas, 2002).

Physical Properties Analysis

The physical properties of indole derivatives like 2-(1H-indol-3-yl)acetaldehyde are influenced by their molecular structure. Studies on related compounds can provide insights into their behavior under different conditions. For example, Scheithauer et al. (2015) studied the chemical equilibria in mixtures of acetaldehyde and water using NMR spectroscopy (Scheithauer et al., 2015).

Chemical Properties Analysis

The chemical properties of indole derivatives are largely defined by the indole ring and its substituents. For example, Kleimeier, Turner, Fortenberry, and Kaiser (2020) explored the formation of 2,3-butanedione in acetaldehyde-containing interstellar ices, indicating the complex chemical behavior of acetaldehyde derivatives in various environments (Kleimeier et al., 2020).

Scientific Research Applications

  • Biomarker in Medical Research

    • 2-(1H-indol-3-yl)acetaldehyde, also known as Tryptaldehyde, is used as a plasma metabolite biomarker related to secondary hyperparathyroidism and parathyroid hormone .
  • Intermediate Metabolite in Biochemistry

    • 2-(1H-indol-3-yl)acetaldehyde is an intermediate metabolite in the metabolism of tryptophan .
    • It plays a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite, and a mouse metabolite .
  • Substrate in Enzymology

    • 2-(1H-indol-3-yl)acetaldehyde is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase .
  • Chemical Synthesis

    • 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .
    • The methods of application would involve chemical reactions under base-promoted conditions .
    • The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .
  • Auxin Biosynthesis in Plants

    • 2-(1H-indol-3-yl)acetaldehyde is involved in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone that plays a key role in plant growth and development .
  • Microbial Metabolism

    • 2-(1H-indol-3-yl)acetaldehyde is a metabolite in certain microorganisms, such as the yeast Rhodosporidium paludigenum .
  • Chemical Synthesis of β-carbolines

    • 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .
    • The methods of application would involve chemical reactions under base-promoted conditions .
    • The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .
  • Intermediate in Tryptophan Metabolism

    • 2-(1H-indol-3-yl)acetaldehyde is an intermediate metabolite in the metabolism of tryptophan .
    • The outcomes of these studies can provide insights into the metabolic pathways of organisms and can be used in drug discovery and development .

Safety And Hazards

When handling 2-(1H-indol-3-yl)acetaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(1H-indol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOUMGHGSPMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180582
Record name Indoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(1H-indol-3-yl)acetaldehyde

CAS RN

2591-98-2
Record name Indole-3-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2591-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoleacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLE-3-ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A El-Kareim, MM Ramadan… - Journal of Plant …, 2021 - jppp.journals.ekb.eg
The behavior response of the parasitoid females (Diaeretiella rapae and Aphidius sp) and the aphidophagous predators (Hippodamia variegata, Coccinella undecimpunctata and …
Number of citations: 2 jppp.journals.ekb.eg
Z Guo, Y Xu, Y Peng, H ur Rashid, W Quan… - Bioorganic & medicinal …, 2019 - Elsevier
A series of (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit were designed, synthesized and evaluated for their potential application as anticancer …
Number of citations: 19 www.sciencedirect.com
W Feng, D Jiang, CW Kee, H Liu… - Chemistry–An Asian …, 2016 - Wiley Online Library
Hydroisoquinoline derivatives were prepared in moderate to good enantioselectivities via a bicyclic guanidine‐catalyzed tandem isomerization intramolecular‐Diels–Alder (IMDA) …
Number of citations: 19 onlinelibrary.wiley.com
A Sharma, V Dixit, S Kumar, N Jain - Organic Letters, 2021 - ACS Publications
An unprecedented visible light-assisted and zinc triflate-catalyzed construction of a diaryl-substituted quaternary stereocenter is reported. 2-(4-Hydroxyphenyl)-substituted aldehydes …
Number of citations: 17 pubs.acs.org
T Xu, Y Xue, J Lu, C Jin - European Journal of Medicinal Chemistry, 2021 - Elsevier
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity. The results in vitro …
Number of citations: 6 www.sciencedirect.com
W Cui, Y Li, X Li, J Li, X Song, J Lv, YY Jiang… - Chinese Chemical …, 2023 - Elsevier
Transition-metal-catalyzed decarboxylative and Csingle bondH functionalization strategy for the construction of Csp 2 -Csp 2 , Csp 2 -Csp, and Csp 2 -Csp 3 bonds has been …
Number of citations: 9 www.sciencedirect.com
A El-Kareim, MM Ramadan, GAA Nada - academia.edu
The behavior response of the parasitoid females (Diaeretiella rapae and Aphidius sp) and the aphidophagous predators (Hippodamia variegata, Coccinella undecimpunctata and …
Number of citations: 0 www.academia.edu
P Amara, JM Mouesca, M Bella, L Martin… - Journal of the …, 2018 - ACS Publications
The radical S-adenosyl-l-methionine tryptophan lyase uses radical-based chemistry to convert l-tryptophan into 3-methyl-2-indolic acid, a fragment in the biosynthesis of the thiopeptide …
Number of citations: 10 pubs.acs.org
T Buyck, Q Wang, J Zhu - Chimia, 2014 - ojs.chimia.ch
Trigonoliimines are hexacyclic bisindole alkaloids isolated recently by Hao and co-workers. A synthesis of (±)-trigonoliimine B was accomplished in seven steps from simple starting …
Number of citations: 8 ojs.chimia.ch
JJ Maresh, SO Crowe, AA Ralko, MD Aparece… - sciencemadness.org
Figure S1. Reverse phase HPLC chromatogram of a typical Parikh–Doering oxidation of tyrosol. As expected, pyridine, DMSO, and 4-hydroxyphenyl-acetaldehyde (HPAA) are present …
Number of citations: 0 www.sciencemadness.org

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